N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide
Beschreibung
N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is a benzimidazole-derived compound featuring a 4-fluorophenylmethyl group at the 1-position of the benzimidazole core, an ethyl linker at the 2-position, and a 2-furylcarboxamide moiety. This structure combines aromatic, heterocyclic, and amide functionalities, which are often associated with biological activity in medicinal chemistry.
Eigenschaften
IUPAC Name |
N-[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2/c1-14(23-21(26)19-7-4-12-27-19)20-24-17-5-2-3-6-18(17)25(20)13-15-8-10-16(22)11-9-15/h2-12,14H,13H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMIJMBORGNZMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F)NC(=O)C4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or an equivalent reagent such as trimethyl orthoformate.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the benzimidazole derivative.
Attachment of Furan Ring: The furan ring is attached via a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound .
Wissenschaftliche Forschungsanwendungen
N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core allows the compound to bind to active sites of enzymes, inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the furan ring contributes to its overall stability and bioavailability .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural differences and inferred properties between the target compound and its analogs:
Key Observations from Structural Comparisons
Substituent Effects on Aromatic Rings Fluorine vs. Chlorine: The target compound’s 4-fluorophenyl group offers a balance between electronegativity and steric bulk compared to the 4-chlorophenyl analog (). Chlorine’s larger size and higher lipophilicity may improve membrane permeability but could reduce target specificity .
Linker Flexibility and Positioning
- The ethyl linker in the target compound and ’s analog provides greater conformational flexibility compared to the methyl linker in ’s compound. This flexibility may optimize the orientation of the furylcarboxamide group for target engagement .
In contrast, the unmodified carboxamide in the target compound retains this capability .
Biologische Aktivität
N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is a compound of interest due to its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Benzimidazole moiety : This component is known for its diverse biological activities.
- Furylcarboxamide group : This group can influence the compound's pharmacokinetics and biological interactions.
The molecular formula for this compound is , with a molecular weight of approximately 357.39 g/mol.
Anticancer Activity
Research indicates that compounds with a benzimidazole core exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzimidazole can induce apoptosis in cancer cells through various pathways, including:
- Inhibition of tubulin polymerization : This disrupts mitotic spindle formation, leading to cell cycle arrest.
- Activation of caspases : This initiates the apoptotic cascade, ultimately resulting in cell death.
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. In vitro studies have demonstrated effectiveness against several bacterial strains, attributed to:
- Disruption of bacterial cell walls : The compound may interfere with peptidoglycan synthesis.
- Inhibition of nucleic acid synthesis : This can prevent bacterial replication and survival.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various benzimidazole derivatives, including this compound. The results indicated:
- IC50 values : The compound exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.4 |
| HeLa (Cervical) | 3.8 |
| A549 (Lung) | 4.0 |
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings were promising:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
